3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
Overview
Description
The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate” is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds, particularly in bioactive molecules and drugs . The methoxyphenyl group suggests the presence of a phenol group with a methoxy (O-CH3) substituent .
Scientific Research Applications
Chemical Research
The compound is used in chemical research, particularly in the synthesis of new hybrid compounds . It’s often used in a linker mode approach to create these new compounds .
Cancer Research
The compound has been studied for its potential cytotoxic activity against breast cancer . This research is often conducted in silico using computational approaches, including molecular docking and MD simulation .
Synthesis of Porphyrin Compounds
The compound is used in the synthesis of new porphyrin compounds . These compounds have a wide range of applications, including catalysis, photocatalysis, molecular wires, sensitive reagents in photodynamic therapy for tumors and cancers, functional dyes and pigments, solar cells, energy transfer, and light-harvesting .
Catalytic Degradation of Dyes
The compound, when used in the synthesis of certain porphyrin compounds, has been found to be effective in the catalytic degradation of dyes . This makes it potentially useful in environmental cleanup efforts .
Electrical Conduction Studies
The compound is used in studies of electrical conduction . These studies often involve examining the dielectric properties of the compound, such as the conductivity and the real and imaginary parts of the dielectric modulus .
Synthesis of Scientific Chemicals
The compound is used in the synthesis of scientific chemicals . These chemicals are often used in a variety of research and industrial applications .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various cellular targets, suggesting that this compound may have similar interactions .
Mode of Action
It is likely that the compound interacts with its targets to induce biochemical changes within the cell .
Biochemical Pathways
Related compounds have been shown to affect various pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Related compounds have been shown to be rapidly metabolized and widely distributed in the body .
Result of Action
Related compounds have been shown to induce various cellular responses, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate . .
Safety and Hazards
properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-15-8-5-13-9-16(18(20)23-17(13)10-15)12-3-6-14(21-2)7-4-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERJTTDKXIXSLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207339 | |
Record name | 7-(Acetyloxy)-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | |
CAS RN |
66267-83-2 | |
Record name | 7-(Acetyloxy)-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66267-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Acetyloxy)-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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